3-Methyl-1-(pyrazin-2-yl)butan-1-ol
Description
3-Methyl-1-(pyrazin-2-yl)butan-1-ol is a pyrazine derivative featuring a branched butanol chain. While direct data on this compound is absent in the provided evidence, its structure suggests a hybrid of a pyrazine heterocycle and a tertiary alcohol. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and flavoring agents due to their aromatic stability and functional versatility . The butanol moiety may influence solubility, reactivity, and toxicity, as seen in related alcohols like butan-1-ol, which exhibits narcotic effects and respiratory irritation .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-1-pyrazin-2-ylbutan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,5H2,1-2H3 |
InChI Key |
BTCCBRXHJCZYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC=CN=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives
3-Methylpyridazine (C₅H₆N₂)
- Physical Properties : Boiling point 214°C, density 1.031 g/cm³ .
- Applications : Used in environmental analysis, indicating stability in analytical workflows .
- Comparison : The absence of a hydroxyl group in 3-methylpyridazine reduces polarity compared to the target compound, likely lowering solubility in polar solvents.
4-Methylpyridazine (C₅H₆N₂)
- Physical Properties : Boiling point 105°C (at 15 mmHg), density 1.06 g/cm³ .
- Comparison : Lower boiling point than 3-methylpyridazine suggests weaker intermolecular forces. The target compound’s larger size and hydroxyl group may increase its boiling point.
2-Methoxy-3-(1-methylpropyl)pyrazine (C₉H₁₄N₂O)
- Applications: Approved as a flavoring agent (FEMA No. 3433) with regulatory clearance in the EU and U.S. .
- Comparison : The methoxy and branched alkyl groups enhance volatility and flavor potency, whereas the target’s hydroxyl group may limit volatility but improve hydrogen-bonding capacity.
Physicochemical and Functional Differences
Table 1: Physical Properties of Pyrazine Derivatives
*Data inferred from structural analogs.
Table 2: Hazard and Regulatory Profiles
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